molecular formula C8H8BrNO B11758277 2-Bromo-5-(oxetan-3-yl)pyridine

2-Bromo-5-(oxetan-3-yl)pyridine

Cat. No.: B11758277
M. Wt: 214.06 g/mol
InChI Key: POHHZFFTCXASNL-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxetan-3-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound features a pyridine ring substituted with a bromine atom at the 2-position and an oxetane ring at the 5-position. It is primarily used in research and development within the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(oxetan-3-yl)pyridine typically involves the bromination of 5-(oxetan-3-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 5-(oxetan-3-yl)pyridine in an appropriate solvent such as dichloromethane.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(oxetan-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with an aryl group from the boronic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(oxetan-3-yl)pyridine depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with various molecular targets such as enzymes, receptors, or ion channels. The oxetane ring can enhance the metabolic stability and bioavailability of these molecules by reducing their susceptibility to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(oxetan-3-yl)pyridine is unique due to the specific positioning of the oxetane ring, which can influence its reactivity and the properties of the molecules derived from it. The presence of the oxetane ring can also impart unique steric and electronic effects, making it a valuable scaffold in drug design and material science .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

2-bromo-5-(oxetan-3-yl)pyridine

InChI

InChI=1S/C8H8BrNO/c9-8-2-1-6(3-10-8)7-4-11-5-7/h1-3,7H,4-5H2

InChI Key

POHHZFFTCXASNL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CN=C(C=C2)Br

Origin of Product

United States

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